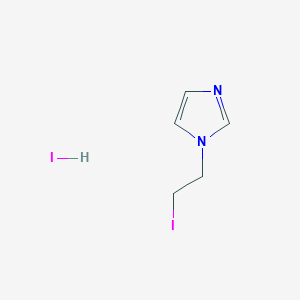

1-(2-Iodoethyl)imidazole;hydroiodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

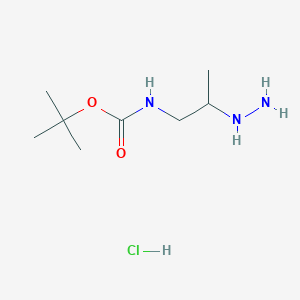

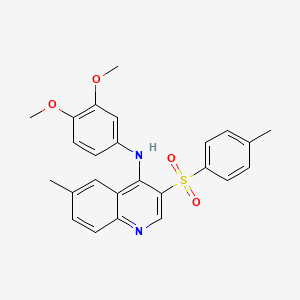

1-(2-Iodoethyl)imidazole;hydroiodide is a chemical compound with the molecular formula C4H5IN2 . It is a type of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds .

Synthesis Analysis

Imidazoles are synthesized through a variety of methods. Recent advances in the synthesis of imidazoles have focused on regiocontrolled synthesis, which allows for the creation of substituted imidazoles . These methods are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis

The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals has been investigated via OH-addition and H-abstraction pathways . It was found that OH addition proceeds more rapidly than H-abstraction by several orders of magnitude .Physical And Chemical Properties Analysis

Imidazole and its derivatives exhibit interesting thermal characteristics, such as liquid crystalline behavior, polymorphism or glass transitions . All the energetic compounds are typical ionic liquids with glass transition temperatures from −77 °C to −12 °C and melting temperatures below 100 °C .Wissenschaftliche Forschungsanwendungen

Hydroxyl-Functionalized Imidazoles in Synthesis

Hydroxyl-functionalized imidazoles, such as 4(5)‐(Hydroxymethyl)imidazole in combination with potassium iodide, serve as efficient catalyst systems for the cycloaddition of epoxides and carbon dioxide. This results in the production of 1,3‐dioxolan‐2‐one derivatives under solvent-free conditions. Such catalyst systems demonstrate high activity and broad substrate scope, offering an advantageous alternative to previously reported amino alcohols-based catalyzed synthesis of cyclic carbonates (Werner, Tenhumberg, & Büttner, 2014).

Stabilization of Selenium Diiodide

Imidazole derivatives have been shown to stabilize selenium diiodide through complexation, with X-ray structure analysis revealing the monomeric nature and specific bonding arrangements in the resulting selenium diiodide complexes. This study highlights the utility of imidazole derivatives in stabilizing reactive iodine species (Kuhn, Kratz, & Henkel, 1994).

Solid-State Dye-Sensitized Solar Cells

Hydroxyethyl and ester co-functionalized imidazolium iodide has been synthesized and used as an efficient solid-state electrolyte for dye-sensitized solar cells (DSSCs). The ordered three-dimensional ionic channels for iodide exhibit high conductivity, significantly improving power conversion efficiency in solid-state DSSCs (Li, Wang, Zhou, & Wang, 2013).

Synthesis of Fluorescent Compounds

Iodine-mediated oxidative desulfurization promoted cyclization of N-2-pyridylmethyl thioamides has been identified as an efficient method for synthesizing 2-azaindolizines and their fluorescent derivatives. This approach facilitates the creation of various fluorescent compounds via transition-metal-catalyzed cross-coupling reactions (Shibahara, Kitagawa, Yamaguchi, & Murai, 2006).

Energetic Materials and Biocides

Sodium salts of iodine-rich pyrazole and imidazole have been explored as precursors for energetic N,N'-ethylene-bridged polyiodoazoles. These compounds exhibit high heats of formation and potential biocidal efficiency due to their ability to release iodine upon decomposition, highlighting their applications in materials science and microbiology (Zhao, Kumar, He, Hooper, Imler, Parrish, & Shreeve, 2017).

Wirkmechanismus

Target of Action

Imidazole, a core component of this compound, is known to interact with various targets such as monomeric sarcosine oxidase, nitric oxide synthase, inducible, and adenylate kinase 2, mitochondrial among others . These targets play crucial roles in various biological processes.

Mode of Action

Imidazole, a key component of this compound, is known to interact with its targets, leading to various changes in biological processes .

Biochemical Pathways

Imidazole, a key component of this compound, is known to be involved in the histidine biosynthetic pathway .

Pharmacokinetics

Imidazole, a core component of this compound, is known to be highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities such as antibacterial, anti-inflammatory, antitumor, and antidiabetic activities among others .

Action Environment

The reaction conditions for the synthesis of imidazole derivatives are known to be mild enough for the inclusion of a variety of functional groups .

Safety and Hazards

Zukünftige Richtungen

Imidazole and its derivatives are one of the most vital and universal heterocycles in medicinal chemistry . Due to their special structural features, these compounds exhibit a widespread spectrum of significant pharmacological or biological activities, and are widely researched and applied by pharmaceutical companies for drug discovery . The research and development of imidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

Eigenschaften

IUPAC Name |

1-(2-iodoethyl)imidazole;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2.HI/c6-1-3-8-4-2-7-5-8;/h2,4-5H,1,3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGXHZKGVURUKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCI.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8I2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2962653.png)

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2962656.png)

![7-butyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2962657.png)

![1-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2962671.png)

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2962672.png)

![Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2962676.png)